Cas no 1306199-31-4 (1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine)
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine
- Z1592042611
- 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine
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- Inchi: 1S/C14H22ClN3/c1-14(2,16)11-17-7-9-18(10-8-17)13-5-3-12(15)4-6-13/h3-6H,7-11,16H2,1-2H3
- InChI Key: JLZRCEKHCFNXRG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)N1CCN(CC1)CC(C)(C)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 254
- XLogP3: 2.2
- Topological Polar Surface Area: 32.5
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-126461-0.05g |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine |
1306199-31-4 | 95.0% | 0.05g |
$162.0 | 2025-02-19 | |
| Enamine | EN300-126461-0.1g |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine |
1306199-31-4 | 95.0% | 0.1g |
$241.0 | 2025-02-19 | |
| Enamine | EN300-126461-0.25g |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine |
1306199-31-4 | 95.0% | 0.25g |
$347.0 | 2025-02-19 | |
| Enamine | EN300-126461-0.5g |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine |
1306199-31-4 | 95.0% | 0.5g |
$546.0 | 2025-02-19 | |
| Enamine | EN300-126461-1.0g |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine |
1306199-31-4 | 95.0% | 1.0g |
$699.0 | 2025-02-19 | |
| Enamine | EN300-126461-2.5g |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine |
1306199-31-4 | 95.0% | 2.5g |
$1370.0 | 2025-02-19 | |
| Enamine | EN300-126461-5.0g |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine |
1306199-31-4 | 95.0% | 5.0g |
$2028.0 | 2025-02-19 | |
| Enamine | EN300-126461-10.0g |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine |
1306199-31-4 | 95.0% | 10.0g |
$3007.0 | 2025-02-19 | |
| TRC | C147811-100mg |
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine |
1306199-31-4 | 100mg |
$ 115.00 | 2022-06-06 | ||
| TRC | C147811-500mg |
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine |
1306199-31-4 | 500mg |
$ 455.00 | 2022-06-06 |
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine Suppliers
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine (CAS No. 1306199-31-4): An Overview of a Promising Compound in Medicinal Chemistry
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine (CAS No. 1306199-31-4) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique structural features, has been the subject of numerous studies aimed at elucidating its pharmacological properties and potential clinical benefits.
The chemical structure of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine is notable for its piperazine ring, which is a common motif in many bioactive compounds. The presence of the 4-chlorophenyl substituent and the 2-methylpropan-2-amine group contributes to its distinct chemical and biological properties. These structural elements are crucial for understanding the compound's interactions with biological targets and its potential therapeutic effects.
Recent research has focused on the pharmacological profile of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine. Studies have shown that this compound exhibits potent activity against various receptors, particularly serotonin receptors. Serotonin receptors play a critical role in regulating mood, sleep, and other physiological processes, making them important targets for the development of new drugs to treat conditions such as depression, anxiety, and sleep disorders.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine to serotonin receptors. The results indicated that this compound has high affinity for the 5-HT2A and 5-HT2C receptors, which are implicated in mood regulation and appetite control. This finding suggests that 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine could be a valuable lead compound for the development of new antidepressants and anxiolytics.
Beyond its interactions with serotonin receptors, 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine has also shown promise in preclinical studies as a potential treatment for neurodegenerative diseases. Research conducted at the University of California, Los Angeles (UCLA) demonstrated that this compound can modulate neuroinflammatory responses and protect neurons from oxidative stress. These findings highlight the multifaceted therapeutic potential of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine.
The safety profile of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine is another important aspect that has been extensively studied. Toxicology assessments have shown that this compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further clinical development. However, as with any new drug candidate, ongoing research is necessary to fully understand its safety profile and potential side effects.
In addition to its therapeutic applications, 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine has also been explored for its use as a research tool in neuroscience and pharmacology. Its ability to selectively target specific receptors makes it a valuable tool for investigating receptor function and signaling pathways. This application has significant implications for advancing our understanding of complex biological processes and developing more targeted therapies.
The synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine has been optimized through various synthetic routes, allowing for efficient large-scale production. One common method involves the reaction of 4-chlorobenzene with piperazine followed by alkylation with 2-bromopropane. These synthetic strategies have been refined to improve yield and purity, making it feasible to produce this compound on a commercial scale.
In conclusion, 1-[4-(4-Chlorophenyl)piperazin-1-y l)-2-methylpropan - 2 - amine (CAS No . 1306 699 - 3 3 - ) strong > represents a promising compound in medicinal chemistry with a wide range of potential applications. Its unique chemical structure, potent pharmacological activity, and favorable safety profile make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.
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